rel-Ethyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride
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Overview
Description
rel-Ethyl 2-((1R,5S,6s)-3-azabicyclo[310]hexan-6-yl)acetate hydrochloride is a chemical compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-Ethyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride typically involves the formation of the bicyclic core followed by esterification and subsequent conversion to the hydrochloride salt. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in scaling up the production while ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
rel-Ethyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, rel-Ethyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways. Its bicyclic structure can interact with various biological targets, making it useful in biochemical research.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with specific biological activities.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.
Mechanism of Action
The mechanism of action of rel-Ethyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1R,3S,4R,5S)-1-Isopropyl-4-methylbicyclo[3.1.0]hexan-3-yl acetate-rel
- (1R,3R,4R,5S)-1-Isopropyl-4-methylbicyclo[3.1.0]hexan-3-yl acetate-rel
- (1R,3R,4S,5S)-1-Isopropyl-4-methylbicyclo[3.1.0]hexan-3-yl acetate-rel
Uniqueness
What sets rel-Ethyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride apart from similar compounds is its specific stereochemistry and the presence of the azabicyclo moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C9H16ClNO2 |
---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
ethyl 2-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)3-6-7-4-10-5-8(6)7;/h6-8,10H,2-5H2,1H3;1H/t6?,7-,8+; |
InChI Key |
YLRGJRBTMOPEFQ-OPZYXJLOSA-N |
Isomeric SMILES |
CCOC(=O)CC1[C@H]2[C@@H]1CNC2.Cl |
Canonical SMILES |
CCOC(=O)CC1C2C1CNC2.Cl |
Origin of Product |
United States |
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